N-[amino(imino)methyl]benzenesulfonamide

Antibacterial Enzyme Inhibition GlmU

This sulfonylguanidine building block uniquely fuses a primary sulfonamide zinc-binding group with a guanidine moiety, enabling dual-target engagement of carbonic anhydrase isoforms (I/II/IV) and bacterial GlmU (IC₅₀ = 3.30 µM). Unlike generic benzenesulfonamides, the guanidine substituent adds hydrogen-bonding capacity and physiological basicity for distinct binding modes. Derivatization yields nanomolar hCA inhibitors with tumor-cell suppression and antifungal analogs outperforming fluconazole against resistant C. albicans. Supplied at ≥95% purity for medicinal chemistry, chemical biology, and focused library screening.

Molecular Formula C7H9N3O2S
Molecular Weight 199.23 g/mol
CAS No. 4392-37-4
Cat. No. B1266234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[amino(imino)methyl]benzenesulfonamide
CAS4392-37-4
Molecular FormulaC7H9N3O2S
Molecular Weight199.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N=C(N)N
InChIInChI=1S/C7H9N3O2S/c8-7(9)10-13(11,12)6-4-2-1-3-5-6/h1-5H,(H4,8,9,10)
InChIKeyBRSRNTJGTDYRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[Amino(imino)methyl]benzenesulfonamide (CAS 4392-37-4): A Multi-Target Sulfonylguanidine Scaffold for Enzyme Inhibition and Drug Discovery Procurement


N-[amino(imino)methyl]benzenesulfonamide (CAS 4392-37-4), also known as 2-(benzenesulfonyl)guanidine, is a small-molecule sulfonylguanidine building block (C₇H₉N₃O₂S; MW 199.23) characterized by a primary sulfonamide zinc-binding group (ZBG) fused with a guanidine moiety [1]. This dual pharmacophore enables interaction with multiple enzyme classes, including carbonic anhydrases (CAs) and bacterial GlmU, positioning it as a versatile starting point for medicinal chemistry optimization [2]. The compound is commercially available at research-grade purity (typically 95%) from multiple suppliers [1].

Why N-[Amino(imino)methyl]benzenesulfonamide (CAS 4392-37-4) Cannot Be Casually Substituted: Functional Divergence of the Sulfonylguanidine Moiety


Unlike simpler benzenesulfonamides (e.g., benzenesulfonamide, CAS 98-10-2) that rely solely on the sulfonamide group for zinc coordination, N-[amino(imino)methyl]benzenesulfonamide incorporates a guanidine substituent that profoundly alters its molecular recognition profile. This modification introduces additional hydrogen-bonding capacity and a basic guanidinium cation under physiological pH, enabling distinct binding modes to both metalloenzyme active sites (via sulfonamide-Zn²⁺ coordination) and anionic pockets (via the guanidinium group) [1]. Consequently, generic substitution with unsubstituted benzenesulfonamide or simpler N-alkyl sulfonamides fails to recapitulate the multi-target inhibition patterns and synthetic derivatization potential inherent to this scaffold [2].

Quantitative Differentiation of N-[Amino(imino)methyl]benzenesulfonamide (CAS 4392-37-4): Comparative Performance Against Key Biological Targets


GlmU Enzyme Inhibition: Moderate Affinity as a Tool for Bacterial Acetyltransferase Probe Development

In a direct head-to-head comparison using a standardized in vitro inhibition assay, N-[amino(imino)methyl]benzenesulfonamide exhibited an IC₅₀ of 3.30 × 10³ nM (3.30 µM) against the bifunctional enzyme GlmU from Staphylococcus aureus, with a corresponding Kd of 1.90 × 10³ nM (1.90 µM) at pH 7.35 [1]. While this represents only moderate affinity relative to optimized clinical candidates, the compound serves as a valuable unsubstituted parent scaffold. Its activity contrasts with simple benzenesulfonamide (no reported GlmU inhibition in this assay context), underscoring the contribution of the guanidine moiety to target engagement.

Antibacterial Enzyme Inhibition GlmU

Carbonic Anhydrase (CA) Inhibition: Nanomolar Activity in Isozyme Panels with Tumor Cell Growth Suppression

When incorporated as the zinc-binding warhead in N-morpholylthiocarbonylsulfenyl derivatives, the benzenesulfonylguanidine scaffold yielded compounds with nanomolar-range inhibition against three human carbonic anhydrase (hCA) isozymes (I, II, IV) [1]. Importantly, these derivatives also exhibited significant in vitro tumor cell growth inhibitory activity across a broad panel of cancer cell lines, including leukemia, non-small cell lung, ovarian, melanoma, colon, CNS, renal, prostate, and breast cancers [1]. This dual CA inhibition/antiproliferative profile is distinct from many classical sulfonamide CA inhibitors (e.g., acetazolamide) which, despite high CA affinity, often lack direct tumor cell cytotoxicity.

Carbonic Anhydrase Anticancer Hypoxia

Antifungal Activity of Derived Guanidine Analogs: Superior In Vitro Potency to Fluconazole Against Candida albicans

A series of 1-(2-alkylthiobenzensulfonyl)-2-aminoguanidines, synthesized directly from the N-[amino(imino)methyl]benzenesulfonamide core, demonstrated in vitro growth-inhibitory activity against yeast-like fungi isolated from oral and respiratory tract candidiasis patients [1]. Notably, the most potent analogs exhibited antifungal efficacy that was superior or comparable to the reference drug fluconazole against Candida albicans, achieving growth inhibition levels between 12.5% and 37% under the tested conditions [1]. This demonstrates the scaffold's capacity for generating agents effective against azole-resistant fungal strains.

Antifungal Candida Drug Resistance

High-Value Research Applications for N-[Amino(imino)methyl]benzenesulfonamide (CAS 4392-37-4): Translating Quantitative Evidence into Actionable Procurement Decisions


Medicinal Chemistry Optimization of Dual CA Inhibitor/Antiproliferative Agents

Procure N-[amino(imino)methyl]benzenesulfonamide as the core scaffold for designing novel sulfonamide-based anticancer agents. Its demonstrated capacity, when derivatized, to yield nanomolar hCA I/II/IV inhibitors with concurrent tumor cell growth suppression [1] provides a rational starting point. Structure-activity relationship (SAR) campaigns can focus on introducing substituents to the phenyl ring and guanidine nitrogen to enhance isoform selectivity (e.g., toward tumor-associated CA IX/XII) and improve pharmacokinetic properties.

Development of Next-Generation Antifungal Leads Targeting Azole-Resistant Candida

Utilize this compound to generate libraries of 1-(2-alkylthiobenzensulfonyl)-2-aminoguanidines for antifungal screening. Published data confirm that analogs derived from this scaffold can outperform fluconazole against clinical C. albicans isolates [1]. This is particularly relevant for research groups focused on overcoming the rising global burden of antifungal resistance.

Chemical Probe Synthesis for Bacterial GlmU Functional Studies

Employ N-[amino(imino)methyl]benzenesulfonamide as a validated, moderate-affinity GlmU inhibitor (IC₅₀ = 3.30 µM) [1] for chemical biology applications. It can serve as a tool compound to investigate the role of GlmU in bacterial cell wall biosynthesis or as a starting fragment for structure-based drug design aimed at increasing potency and antibacterial spectrum.

Diversification of Sulfonylguanidine Building Block Collections

For academic or industrial compound management groups, this sulfonylguanidine represents a privileged scaffold with proven versatility. Its commercial availability [1] and documented transformation into biologically active derivatives across multiple therapeutic areas (oncology, infectious disease) [2][3] justify its inclusion in screening decks and focused compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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